molecular formula C12H9NO B1203736 2-Hydroxycarbazole CAS No. 86-79-3

2-Hydroxycarbazole

Cat. No. B1203736
CAS RN: 86-79-3
M. Wt: 183.21 g/mol
InChI Key: GWPGDZPXOZATKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A notable synthesis approach involves photocatalytic intramolecular cyclization of 3-(2-chlorophenylamino)phenol, leading to a simplified and efficient production process. Optimal conditions include ultraviolet light illumination, potassium phosphate as a base, and methanol as a solvent, achieving a yield of 51.6% (Li Jing-hua, 2012).

Molecular Structure Analysis

The molecular structure of 2-Hydroxycarbazole has been extensively studied, revealing its potential as a building block in organic synthesis and drug discovery. Its structural analysis often involves advanced spectroscopic techniques, ensuring the accurate determination of its molecular framework.

Chemical Reactions and Properties

2-Hydroxycarbazole participates in various chemical reactions, notably the chemoselective N-alkylation, which involves the generation of the corresponding N,O-dianion under specific conditions, achieving high yields of 9-alkyl-2-hydroxycarbazoles (Albanese et al., 1995). Additionally, its regioselective oxidative coupling has been explored, yielding dimers and tetramers under catalyzed conditions (Lei Liu et al., 2015).

Physical Properties Analysis

The study of 2-Hydroxycarbazole's physical properties, such as solubility and stability, is crucial for its application in various synthesis pathways. These properties significantly influence its reactivity and potential as an intermediate in the synthesis of complex molecules.

Chemical Properties Analysis

Understanding the chemical properties of 2-Hydroxycarbazole, including its acidity, basicity, and prototropic behavior, is essential. Studies have shown its behavior as a proton donor in both ground and electronically excited states, influencing its absorption and luminescence characteristics in various solvents (M. Krishnamurthy & S. Dogra, 1986).

Scientific Research Applications

  • Fluorescence Sensors for Neurodegeneration-Related Halide Anions

    • Application Summary: 2-Hydroxycarbazole has been used in the development of fluorescence sensors for the detection of neurodegeneration-related halide anions . These sensors are designed to combine the native fluorescence of carbazole with the presence of hydrogen bonding donor groups in critical positions for anion recognition .
    • Methods of Application: The compounds were synthesized using palladium-promoted cyclodehydrogenation of suitable diarylamine under microwave irradiation . The fluorescence properties and anion-binding response of these newly synthesized carbazole derivatives were then studied .
    • Results: 1-Hydroxycarbazole was found to be useful as a fluorescent sensor for anions, as it was able to sensitively recognize fluoride and chloride anions by establishing hydrogen bond interactions through the hydrogen atoms on the pyrrolic nitrogen and the hydroxy group .
  • Synthesis of Optoelectronic Materials and Pharmaceuticals

    • Application Summary: 2-Hydroxycarbazole and 4-hydroxycarbazole are important chemicals with extensive applications in optoelectronic materials and the pharmaceutical field .
    • Methods of Application: A green route for the continuous and high-throughput synthesis of 2-hydroxycarbazole and 4-hydroxycarbazole via photochemical intramolecular cyclization of 3-hydroxy-2’-chloro-diphenylamine was developed using a self-designed millimeter scale photoreactor .
    • Results: Under optimized conditions, a 2-hydroxycarbazole yield of 31.6% and a 4-hydroxycarbazole yield of 11.1% were obtained with a residence time of 1 min .
  • Synthesis of Isochromene Fused Carbazol

    • Application Summary: 2-Hydroxycarbazole has been used in the synthesis of isochromene fused carbazol .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
    • Results: The specific results or outcomes obtained were not detailed in the sources .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Hydroxycarbazole and 4-hydroxycarbazole are important chemicals with extensive applications in optoelectronic materials and pharmaceutical field . The state of the art yield of 2-Hydroxycarbazole is ∼30% and the reaction time is typically in hours or days .

properties

IUPAC Name

9H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPGDZPXOZATKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235340
Record name 2-Hydroxycarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxycarbazole

CAS RN

86-79-3
Record name 2-Hydroxycarbazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycarbazole
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Record name 2-Hydroxycarbazole
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Record name Carbazol-2-ol
Source European Chemicals Agency (ECHA)
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Record name 2-Hydroxycarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
Z Li, Z Yang, C Yao, B Wu, G Qian, X Duan… - Chinese Chemical …, 2023 - Elsevier
… State of the art yield of 2-hydroxycarbazole is ∼30% and the … and high-throughput synthesis of 2-hydroxycarbazole and 4-… optimized conditions a 2-hydroxycarbazole yield of 31.6% …
Number of citations: 0 www.sciencedirect.com
SC Tovey, CL Longland, M Mezna… - European journal of …, 1998 - Elsevier
… This, in addition to the fact that 2-hydroxycarbazole has little effect on Ca 2+ … 2-hydroxycarbazole was also apparently highly cooperative for both preparations. That 2-hydroxycarbazole …
Number of citations: 20 www.sciencedirect.com
JH Joua, S Kumara, D Tavgenieneb, CC Ana… - academia.edu
… the reaction of 2-hydroxycarbazole (5) with excess of 9-(4-bromobutyl)carbazole (2) under … 1.65 g (5.5 mmol) of the compound 2 and 0.25 g (1.4 mmol) of 2-hydroxycarbazole (5) were …
Number of citations: 2 www.academia.edu
D Albanese, D Landini, M Penso, G Spanò, A Trebicka - Tetrahedron, 1995 - Elsevier
… 12-14 Here we report that 2-hydroxycarbazole (1) is directly … 2-Hydroxycarbazole (1) was deprotonated to the … after 22 h and 9-n-butyl-2-hydroxycarbazole (4a) was isolated in 32% yield…
Number of citations: 13 www.sciencedirect.com
JM Thomas, GC Churchill, S Patel, A Galione - Journal of Pharmacology and …, 2001 - ASPET
… Recently, 2-hydroxycarbazole, a structurally related … this receptor, however, 2-hydroxycarbazole was found not to … Here we undertake an analysis of the activity of 2-hydroxycarbazole in …
Number of citations: 6 jpet.aspetjournals.org
TC Holloway, LM Ball - Mutagenesis, 1993 - academic.oup.com
… Nitrated derivatives of the aza-arenes carbazole and 2hydroxycarbazole were synthesized and tested for mutagenicity hi the Ames plate-incorporation assay. 3,6-Dinitrocarbazole was …
Number of citations: 8 academic.oup.com
M Krishnamurthy, SK Dogra - Spectrochimica Acta Part A: Molecular …, 1986 - Elsevier
… that 2hydroxycarbazole behaves as proton donor in both ground and electronically excited singlet states. In aqueous solutions, five prototropic species of 2-hydroxycarbazole have …
Number of citations: 15 www.sciencedirect.com
J Hidalgo, C Carmona, M Balón, MA Muñoz - Pharmaceutisch Weekblad, 1990 - Springer
… The pKa of 2-hydroxycarbazole has been determined in the present work in a similar way using the ionization data obtained by spectrophotometric titration at 283 nm. All these …
Number of citations: 8 link.springer.com
M Siskin, AR Katritzky, M Balasubramanian - Fuel, 1995 - Elsevier
Dihydroxynaphthalenes with the hydroxyl groups on the same or different rings and polycyclic hydroxyaromatics as present in low-rank coals, or generated during coal conversion, …
Number of citations: 18 www.sciencedirect.com
M Guzel, M Ak - Organic Electronics, 2019 - Elsevier
… The solution of 2-hydroxycarbazole (0.057 g 3.056 × 10 −4 mol) in acetone (2 ml) was added dropwise to this mixture. The reaction mixture was stirred at room temperature for 1 h and …
Number of citations: 13 www.sciencedirect.com

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